[1-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]methanamine
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Description
“[1-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]methanamine” is a chemical compound with the following characteristics:
- Empirical Formula : C₆H₁₂ClN₃
- Molecular Weight : 161.63 g/mol
- SMILES String : Cl.CNCc1cn[nH]c1C
- Appearance : Solid form (color not specified)
Molecular Structure Analysis
The molecular structure of “[1-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]methanamine” consists of a pyrazole ring with a methyl group and a trifluoroethoxymethyl substituent. The chlorine atom is attached to the amino group.
Chemical Reactions Analysis
While detailed chemical reactions involving this compound are scarce, it likely participates in reactions typical of amines and pyrazoles. Investigating its reactivity with various reagents would provide valuable insights.
Physical And Chemical Properties Analysis
- Density : Not specified.
- Solubility : Solubility characteristics are unknown.
- Melting Point : Not provided.
- Boiling Point : Unavailable.
- Stability : Handle with care due to lack of safety data.
Safety And Hazards
As no safety information is currently available, caution is advised when handling “[1-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]methanamine.” Researchers should follow standard laboratory safety protocols.
Future Directions
- Synthetic Routes : Investigate efficient synthetic methods for this compound.
- Biological Activity : Explore its potential as a drug candidate or biological probe.
- Structural Modifications : Design derivatives to enhance specific properties.
- Safety Assessment : Conduct safety studies to evaluate potential hazards.
Please note that the information provided is based on available data, and further research is essential for a comprehensive understanding of this compound. 🧪🔬
properties
IUPAC Name |
[1-methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3O/c1-14-7(6(2-12)3-13-14)4-15-5-8(9,10)11/h3H,2,4-5,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHXADDZKHGYON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CN)COCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-methyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}methanamine |
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